molecular formula C6H5NO2 B13556224 5-Ethynyl-3-methoxy-1,2-oxazole

5-Ethynyl-3-methoxy-1,2-oxazole

Katalognummer: B13556224
Molekulargewicht: 123.11 g/mol
InChI-Schlüssel: GBYCHMXLLDZGTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethynyl-3-methoxy-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethynyl group at the 5-position and a methoxy group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-3-methoxy-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methoxy-2-propyn-1-ol with nitrile oxides, which leads to the formation of the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethynyl-3-methoxy-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Ethynyl-3-methoxy-1,2-oxazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Ethynyl-3-methoxy-1,2-oxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Similarly, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethynyl-3-methoxy-1,2-oxazole is unique due to the presence of both an ethynyl and a methoxy group, which can impart distinct chemical and biological properties. The ethynyl group can participate in various reactions, such as cycloadditions, while the methoxy group can influence the compound’s solubility and reactivity .

Eigenschaften

Molekularformel

C6H5NO2

Molekulargewicht

123.11 g/mol

IUPAC-Name

5-ethynyl-3-methoxy-1,2-oxazole

InChI

InChI=1S/C6H5NO2/c1-3-5-4-6(8-2)7-9-5/h1,4H,2H3

InChI-Schlüssel

GBYCHMXLLDZGTO-UHFFFAOYSA-N

Kanonische SMILES

COC1=NOC(=C1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.